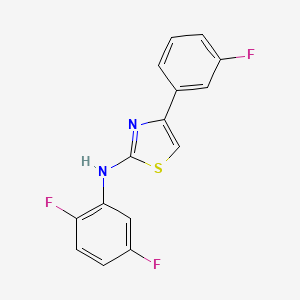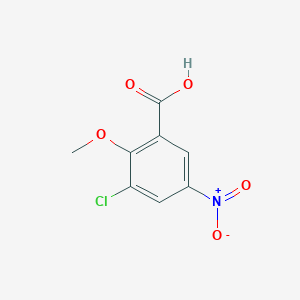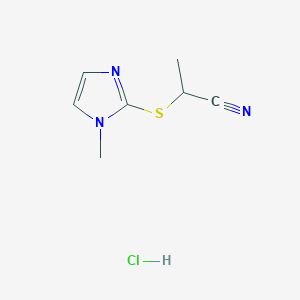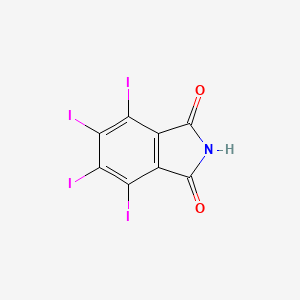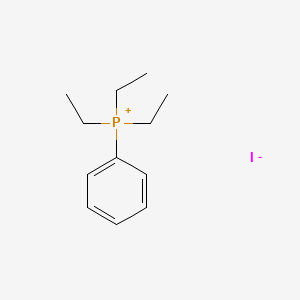
Phosphonium, triethylphenyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, triethylphenyl-, iodide is a quaternary phosphonium salt with the molecular formula C12H20PI . It is a compound where a phosphorus atom is bonded to three ethyl groups and one phenyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, triethylphenyl-, iodide can be synthesized through the reaction of triethylphosphine with iodobenzene. The reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:
P(C2H5)3+C6H5I→[C6H5P(C2H5)3]+I-
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, triethylphenyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triethylphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonium, triethylphenyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of ylides for Wittig reactions.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of phosphonium, triethylphenyl-, iodide involves its ability to form stable ylides, which are key intermediates in various organic reactions. The phosphorus atom in the compound can participate in nucleophilic attacks, facilitating the formation of carbon-phosphorus bonds. This property is particularly useful in Wittig reactions, where the compound reacts with aldehydes or ketones to form alkenes.
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylphosphonium iodide
- Triethylphosphonium bromide
- Triethylphosphonium chloride
Comparison
Phosphonium, triethylphenyl-, iodide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This combination provides a balance of steric and electronic properties, making it more versatile in certain reactions compared to its counterparts. For example, triphenylphosphonium iodide, with three phenyl groups, is bulkier and may not be as reactive in some nucleophilic substitution reactions.
Propiedades
Número CAS |
3040-69-5 |
|---|---|
Fórmula molecular |
C12H20IP |
Peso molecular |
322.16 g/mol |
Nombre IUPAC |
triethyl(phenyl)phosphanium;iodide |
InChI |
InChI=1S/C12H20P.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RJPPYCZKYVZXFJ-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](CC)(CC)C1=CC=CC=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


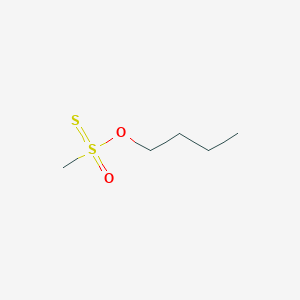

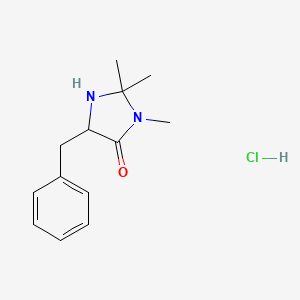
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)

